4-甲氧基-7-硝基吲哚

描述

4-Methoxy-7-nitro-indoline is a chemical compound that has been used in the synthesis of caged auxins . These caged auxins are highly stable and have been used in plant development studies .

Synthesis Analysis

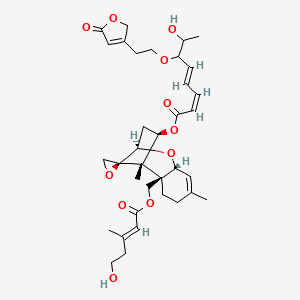

The synthesis of 4-Methoxy-7-nitro-indoline involves several steps. The process begins with the reduction of 4-methoxyindole to 4-methoxyindoline. This indoline is then protected with a Boc group. The Boc-indoline is nitrated to yield a mixture of the 5- and 7-mononitro regioisomers. The 7-nitro isomer is then deprotected to afford 7-nitro-4-methoxyindoline .Molecular Structure Analysis

The molecular structure of 4-Methoxy-7-nitro-indoline is complex and involves several potential reaction pathways. There is competition between a classical cyclization and an acyl migration pathway . The migration mechanism possesses the characteristics of a combined Norrish type I and a 1,6-nitro-acyl variation of a Norrish type II mechanism .Chemical Reactions Analysis

The chemical reactions involving 4-Methoxy-7-nitro-indoline are complex and involve several potential pathways. There is competition between a classical cyclization and an acyl migration pathway . The migration mechanism possesses the characteristics of a combined Norrish type I and a 1,6-nitro-acyl variation of a Norrish type II mechanism .科学研究应用

吲哚合成与分类

吲哚衍生物,包括那些由 4-甲氧基-7-硝基吲哚之类的前体合成的衍生物,由于存在于大量的天然产物和药物中,因此在有机化学中具有基础性。吲哚合成方法的综合分类为理解吲哚核构建中采用的不同策略提供了一个框架。这种分类涵盖了各种类型的合成,突出了吲哚衍生物作为进一步化学转化的中间体的意义 (塔伯和蒂鲁纳哈里,2011)。

缓蚀

喹啉衍生物(可以由吲哚前体合成)已被确定为有效的缓蚀剂。这篇综述强调了硝基取代的吲哚的重要性,通过进一步的化学改性,可以开发出新型的防腐剂。该机制涉及这些分子在金属表面吸附,形成稳定的复合物以防止腐蚀 (维尔马、库莱希和埃索,2020)。

吲哚生物碱的药理潜力

吲哚生物碱(可以由吲哚合成)表现出广泛的药理活性。从这些前体衍生的植物性吲哚生物碱的药理综述强调了它们在开发针对各种疾病(包括癌症、微生物感染和代谢紊乱)的治疗中的潜力。这强调了合成吲哚在药物化学中至关重要的作用 (奥马尔等人,2021)。

防腐材料

吲哚衍生物(特别是那些带有硝基和甲氧基取代基的衍生物)在防腐材料的制造中的作用突出了它们在工业应用中的重要性。这些化合物通过形成稳定的螯合配合物,为开发新的防腐技术提供了有希望的途径 (维尔马、库莱希和埃索,2020)。

作用机制

Target of Action

4-Methoxy-7-nitro-indoline, also known as MNI, is primarily used as a photolabile cage compound . The primary targets of MNI are neuroactive amino acids and calcium ions . These targets play crucial roles in various physiological processes, such as neurotransmission, muscle contraction, hormone secretion, chemotaxis, and blood clotting .

Mode of Action

MNI is a photolabile compound, meaning it undergoes a structural change when exposed to light . This change results in a rapid decrease in the compound’s affinity for its targets, leading to the swift release of the caged substances . For instance, when MNI is used to cage calcium ions, flash irradiation with near-UV light causes the compound to release the ions rapidly into the solution, triggering a biological response .

Biochemical Pathways

The biochemical pathways affected by MNI are primarily related to the targets it cages. For instance, when MNI cages calcium ions, it can influence pathways where localized fluctuations of free calcium ion concentrations play critical roles . The sudden release of calcium ions can affect essential physiological processes, such as neurotransmission and muscle contraction .

Pharmacokinetics

The compound’s photostability is a key factor influencing its bioavailability . For instance, nitroindolinyl-caged BAPTA, a derivative of MNI, has been found to be completely photostable .

Result of Action

The result of MNI’s action depends on the substance it cages and the biological context in which it is used. For example, when MNI cages calcium ions, its photolysis can lead to sudden increases in calcium ion concentrations, triggering various physiological responses .

Action Environment

The action, efficacy, and stability of MNI can be influenced by various environmental factors. For instance, the efficiency of MNI’s photolysis can depend on the intensity and wavelength of the light used for irradiation . Additionally, the presence of other substances in the environment, such as saturating calcium ions, can influence the compound’s photolysis .

安全和危害

生化分析

Biochemical Properties

Indole derivatives, such as 4-Methoxy-7-nitro-indoline, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, contributing to their biological activity .

Cellular Effects

4-Methoxy-7-nitro-indoline can have various effects on cells and cellular processes . For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Methoxy-7-nitro-indoline involves its interactions at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-7-nitro-indoline can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Methoxy-7-nitro-indoline can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4-Methoxy-7-nitro-indoline may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

4-Methoxy-7-nitro-indoline can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-Methoxy-7-nitro-indoline can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

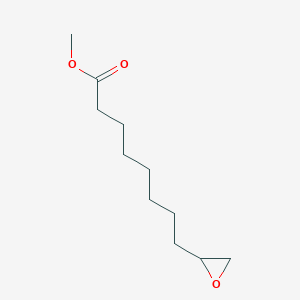

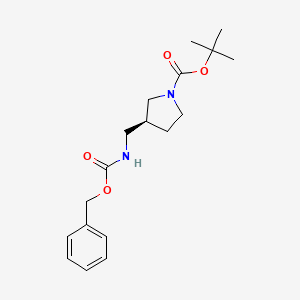

IUPAC Name |

4-methoxy-7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-3,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGYAUWOAQHIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCNC2=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Isopropyl-5-methyl-4H-[1,2,4]triazole](/img/structure/B3161702.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate](/img/structure/B3161735.png)